
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Descripción general
Descripción
This compound seems to be a derivative of phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Discovery
Piperazine derivatives, like the compound , are significant in medicinal chemistry due to their presence in several blockbuster drugs. They are particularly valued for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is somewhat limited, with many drugs containing substituents only at the nitrogen positions. However, recent advances in C–H functionalization have expanded the possibilities for creating functionalized piperazines, potentially enhancing the pharmacological profiles of new drug candidates .
Pharmacokinetics: Solubility and Bioavailability
The presence of nitrogen atoms in piperazine compounds serves as hydrogen bond donors/acceptors, which can significantly improve water solubility and bioavailability. This is crucial for the development of new pharmaceuticals, as it influences the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Synthetic Methods: C–H Functionalization
Recent synthetic methods have focused on the C–H functionalization of the carbon atoms of the piperazine ring. This approach allows for the introduction of functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting compounds. Such advancements in synthetic chemistry are essential for the development of new drugs with improved efficacy and safety profiles .
Analytical Chemistry: Substance Identification
The compound has been used in the determination of designer piperazines in urine specimens using techniques like GC-MS and LC-ESI-MS. This application is vital in forensic toxicology and drug monitoring, where accurate identification of substances is required for legal and medical purposes .
Aquaculture: Antiparasitic Research
In aquaculture, this compound has been utilized to investigate the in vitro efficacy of newly synthesized compounds, such as fluoroquinolones, against parasites like Philasterides dicentrarchi. This type of research is critical for protecting aquatic species from parasitic infections, which can have significant economic impacts on the aquaculture industry .
Neuropharmacology: Behavioral Studies
Neuropharmacological studies have employed this compound to induce hypophagia in rats, providing insights into the mechanisms of appetite control and feeding behavior. Such studies can lead to the development of treatments for disorders related to eating, such as obesity or anorexia .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJGKBRTINJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




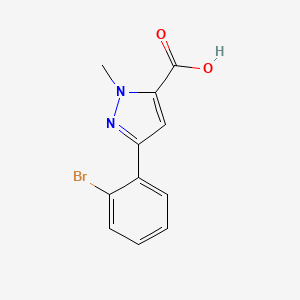
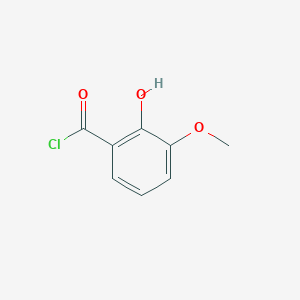
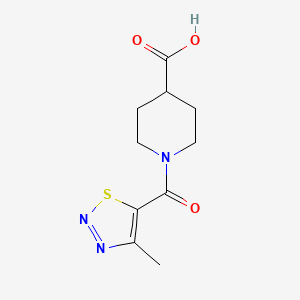
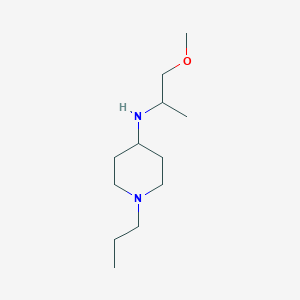
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
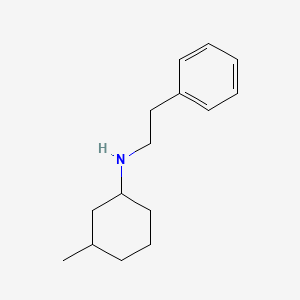
![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)
amine](/img/structure/B1462274.png)
![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462280.png)
amine](/img/structure/B1462281.png)